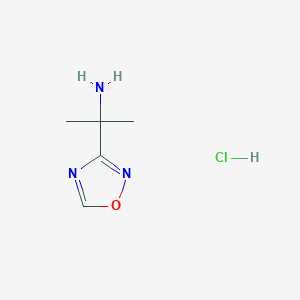

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride

Description

Properties

IUPAC Name |

2-(1,2,4-oxadiazol-3-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-5(2,6)4-7-3-9-8-4;/h3H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWZDJYUMABWIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415898-91-7 | |

| Record name | 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the dehydration of derivatives of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent . The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reaction is scaled up using large reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted amines .

Scientific Research Applications

Drug Discovery and Development

The oxadiazole moiety is a crucial component in many pharmaceuticals due to its diverse biological activities. This compound is being investigated for its potential as a lead compound in drug discovery targeting various diseases.

- Anticancer Activity : Research indicates that derivatives of oxadiazole can inhibit cancer cell proliferation effectively. For example, studies have shown that compounds similar to 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride exhibit significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) cells. Preliminary findings suggest IC50 values in the micromolar range for these derivatives.

- Anti-inflammatory Effects : The anti-inflammatory properties of oxadiazole derivatives have been evaluated using models such as carrageenan-induced paw edema in rats. Results indicate substantial reductions in edema compared to control groups, suggesting potential therapeutic applications for inflammatory conditions.

- Antimicrobial Activity : Compounds containing the oxadiazole ring have demonstrated antimicrobial properties against various bacterial strains. Studies have reported significant activity against pathogens like Xanthomonas oryzae and Rhizoctonia solani.

Agricultural Applications

In addition to its pharmaceutical potential, this compound has been evaluated for agricultural uses:

Nematocidal Activity

Research has shown that oxadiazole derivatives exhibit moderate nematocidal activity against Meloidogyne incognita, a significant pest affecting crops. This suggests potential applications in pest management strategies within agricultural practices.

Antifungal Properties

The compound has also been tested for antifungal activity against common plant pathogens such as Rhizoctonia solani. The results indicate promising effects that could be harnessed to develop new fungicides.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound across different applications:

| Study Focus | Findings |

|---|---|

| Cytotoxicity Against Cancer Cells | Significant cytotoxic effects observed with IC50 values around 92.4 µM against multiple cancer cell lines. |

| Anti-inflammatory Effects | Notable reductions in paw edema observed in animal models compared to controls. |

| Antimicrobial Efficacy | Effective against Xanthomonas oryzae with strong antibacterial properties. |

Mechanism of Action

The mechanism of action of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of the target compound with its structural analogs.

Structural and Physicochemical Properties

Key Observations:

- Aromatic substituents (e.g., thiophene, furan) introduce π-electron systems, enhancing target binding via π-π stacking . Cyclopropyl groups improve metabolic stability by resisting oxidative degradation .

Notable Trends:

- The target compound’s synthesis is optimized for scalability and efficiency under mild conditions .

- Thiophene and furan analogs require additional steps for heterocycle introduction, complicating synthesis .

Insights:

- The target compound’s 5-propyl substituent optimizes interactions with hydrophobic pockets in HCV NS5B polymerase .

- Trifluoromethyl groups in analogs enhance electronegativity, improving binding to kinase active sites .

Risk Mitigation:

Biological Activity

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride is a compound characterized by its oxadiazole moiety, which has been extensively studied due to its diverse biological activities. This article aims to detail the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H10ClN3O, with a molecular weight of 163.61 g/mol. The compound features a five-membered heterocycle consisting of two nitrogen atoms and one oxygen atom, which contributes to its biological activity through various biochemical interactions.

1,2,4-Oxadiazoles are recognized for their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. These interactions often stabilize the compound within the active sites of enzymes or receptors. The biological activities associated with this class of compounds include:

- Antimicrobial Activity : Many oxadiazole derivatives exhibit significant antibacterial and antifungal properties.

- Anticancer Activity : Research indicates that these compounds can inhibit tumor growth and induce apoptosis in cancer cell lines.

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through inhibition of key enzymes involved in inflammatory pathways.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits notable antimicrobial activity. For instance, it has been reported to inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Effects

The compound has shown promising results in vitro against several cancer cell lines. For example:

- Cell Lines Tested : It was evaluated against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma (A549) cell lines.

- IC50 Values : Preliminary data suggest IC50 values in the micromolar range, indicating effective cytotoxicity against these cancer cells .

Anti-inflammatory Activity

Research has indicated that derivatives of 1,2,4-oxadiazole can modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes. This action may lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. Notably, it was found to induce apoptosis as evidenced by increased markers such as caspase activation and PARP cleavage .

Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited potent inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table of Biological Activities

Q & A

Q. How can machine learning models predict novel derivatives with enhanced bioactivity?

- Methodological Answer : Train models on datasets of oxadiazole derivatives with associated bioactivity (e.g., IC₅₀, Ki). Use molecular descriptors (e.g., Morgan fingerprints, QSAR) and neural networks (e.g., GraphConv) to predict ADMET properties. Validate top candidates via molecular docking (e.g., AutoDock Vina) against target protein structures .

Data Contradiction Analysis Framework

- Step 1 : Cross-validate experimental results with orthogonal techniques (e.g., NMR vs. X-ray for structure).

- Step 2 : Replicate studies under controlled conditions (e.g., inert atmosphere for oxidation-prone steps).

- Step 3 : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in stability or reactivity data.

- Step 4 : Consult multi-source computational data (e.g., PubChem, ICReDD) to resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.